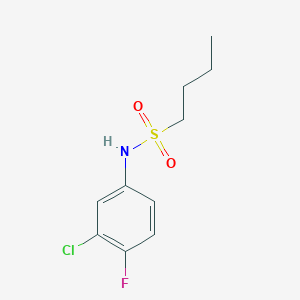
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR). It has been widely used in scientific research to study the function and dysfunction of CFTR, a protein that plays a critical role in regulating salt and water transport across cell membranes.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 binds to a specific site on the N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide protein and inhibits its function. The exact mechanism of action is not fully understood, but it is thought to involve the stabilization of a closed conformation of the this compound protein that prevents chloride ion transport.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been shown to inhibit this compound-mediated chloride transport in various cell types. It has also been shown to reduce airway surface liquid volume, intestinal fluid secretion, and sweat secretion. N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been used to investigate the role of this compound in various physiological processes, such as mucociliary clearance, airway surface liquid hydration, and intestinal fluid secretion.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has several advantages for lab experiments. It is a potent and specific inhibitor of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide, which allows for the selective inhibition of this compound-mediated chloride transport. It is also relatively easy to use and has a low toxicity profile. However, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has some limitations. It is not a reversible inhibitor, which means that its effects on this compound function are irreversible. It also has some off-target effects on other ion channels, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been widely used in scientific research, but there are still many unanswered questions about its mechanism of action and its effects on N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide function. Future research could focus on elucidating the structural basis of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 binding to this compound and identifying other small molecule inhibitors of this compound function. Additionally, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 could be used to investigate the role of this compound in other physiological processes, such as ion transport in the kidney and pancreas. Finally, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 could be used in drug discovery efforts to develop new therapies for cystic fibrosis and other diseases caused by this compound dysfunction.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 was first synthesized by the research group of Dr. Alan Verkman at the University of California, San Francisco in 2003. The synthesis method involves the reaction of 3-chloro-4-fluoroaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 in high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been widely used in scientific research to study the function and dysfunction of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide. It has been shown to inhibit this compound-mediated chloride transport in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been used to investigate the role of this compound in various physiological processes, such as airway surface liquid hydration, intestinal fluid secretion, and sweat secretion. It has also been used to study the pathophysiology of cystic fibrosis, a genetic disease caused by mutations in the this compound gene.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2S/c1-2-3-6-16(14,15)13-8-4-5-10(12)9(11)7-8/h4-5,7,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWAOJZBFIIQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

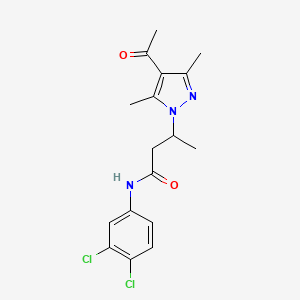
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5347522.png)
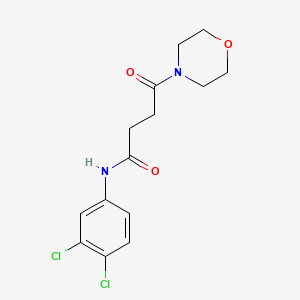
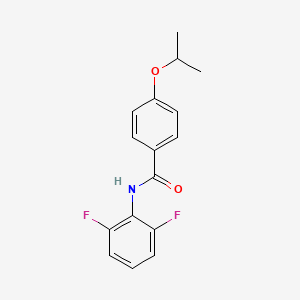
![1-{2-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-2-oxoethyl}azepan-2-one](/img/structure/B5347541.png)
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5347555.png)
![1'-isopropyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347561.png)
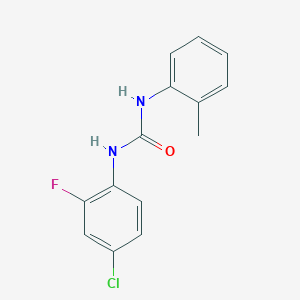
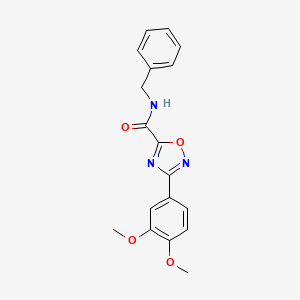
![methyl 4-(5-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5347576.png)
![3-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5347584.png)
![2-[(dimethylamino)methyl]-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5347588.png)
![methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate](/img/structure/B5347602.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5347603.png)